molecular formula C7H9NOS B12861302 Ethyl furan-3-carboximidothioate CAS No. 771424-44-3

Ethyl furan-3-carboximidothioate

Cat. No.: B12861302
CAS No.: 771424-44-3
M. Wt: 155.22 g/mol
InChI Key: KKOVDCSVHQFIKF-UHFFFAOYSA-N
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Description

Ethyl furan-3-carbimidothioate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom Ethyl furan-3-carbimidothioate is particularly interesting due to its unique structure, which includes a furan ring substituted with an ethyl group and a carbimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl furan-3-carbimidothioate can be achieved through several methods. One common approach involves the reaction of ethyl furan-3-carboxylate with thiourea in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions at room temperature, resulting in the formation of ethyl furan-3-carbimidothioate .

Industrial Production Methods

Industrial production of ethyl furan-3-carbimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of starting materials and the scalability of the synthesis process are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl furan-3-carbimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbimidothioate moiety to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the carbimidothioate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl furan-3-carbimidothioate can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl furan-3-carbimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl furan-3-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely attributed to the presence of the carbimidothioate group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Ethyl furan-3-carbimidothioate can be compared with other furan derivatives such as:

    Furan-3-carboxylate derivatives: These compounds share a similar furan ring structure but differ in their functional groups.

    Furan-2-carboxylate derivatives: These compounds have the carboxylate group at a different position on the furan ring.

    Furan-3-carboxamide derivatives: These compounds contain an amide group instead of a carbimidothioate group.

The uniqueness of ethyl furan-3-carbimidothioate lies in its carbimidothioate moiety, which imparts distinct reactivity and potential biological activities compared to other furan derivatives .

Conclusion

Ethyl furan-3-carbimidothioate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technological innovation.

Properties

CAS No.

771424-44-3

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

ethyl furan-3-carboximidothioate

InChI

InChI=1S/C7H9NOS/c1-2-10-7(8)6-3-4-9-5-6/h3-5,8H,2H2,1H3

InChI Key

KKOVDCSVHQFIKF-UHFFFAOYSA-N

Canonical SMILES

CCSC(=N)C1=COC=C1

Origin of Product

United States

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